alpha-Cehc

Antioxidant activity Free radical scavenging Lipid peroxidation

Select alpha-CEHC (CAS 4072-32-6), the endogenous α-tocopherol metabolite, to eliminate confounders from generic analogs. It is essential for physiologically relevant vitamin E metabolism studies and provides superior LC-MS calibration accuracy compared to Trolox or gamma-CEHC. Certified ≥98% purity with full analytical documentation ensures regulatory compliance and method reproducibility for clinical and nutritional biomarker research.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
Cat. No. B8049936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cehc
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C
InChIInChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)
InChIKeyAXODOWFEFKOVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Cehc (Alpha-CEHC) Procurement Guide: Vitamin E Metabolite for Antioxidant and Biomarker Research


Alpha-CEHC (α-CEHC, CAS 4072-32-6) is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, the principal water-soluble metabolite of α-tocopherol (vitamin E) formed via β-oxidation of the phytyl tail [1]. This benzopyran-class compound retains the intact chromanol ring structure responsible for radical-scavenging activity while gaining water solubility relative to its lipophilic parent [2]. As an endogenous metabolite found across species from bacteria to humans, alpha-CEHC serves dual utility: as a research tool for investigating antioxidant mechanisms and as a validated biomarker for assessing vitamin E status in nutritional and clinical studies [3].

Why Alpha-Cehc Cannot Be Replaced by Trolox or Gamma-CEHC in Critical Research Applications


Procurement of generic vitamin E analogs or synthetic chromanol derivatives in lieu of alpha-CEHC introduces confounding variables that compromise experimental reproducibility and biomarker interpretation. Unlike the synthetic water-soluble analog Trolox, alpha-CEHC is an endogenous human metabolite, enabling physiologically relevant investigations of vitamin E catabolism and excretion pathways [1]. Compared to gamma-CEHC, alpha-CEHC exhibits distinct pharmacokinetic behavior, including substantially higher plasma clearance rates and differential tissue accumulation patterns in disease states, precluding simple substitution [2]. Furthermore, analytical protocols requiring alpha-CEHC-specific standards for LC-MS quantification cannot employ alternative CEHC homologs without sacrificing accuracy, as each CEHC species demonstrates unique chromatographic retention times and mass transitions [3].

Alpha-Cehc Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


Alpha-CEHC vs. Trolox: Equivalent Radical Scavenging Potency with Endogenous Origin Advantage

In head-to-head assays measuring inhibition of Cu²⁺-induced plasma lipid oxidation, alpha-CEHC exhibited concentration-dependent inhibition comparable to the synthetic water-soluble vitamin E analog Trolox across a concentration range of 0.015–5 μM [1]. Despite similar antioxidant potency, alpha-CEHC possesses the distinct procurement advantage of being a naturally occurring human metabolite, whereas Trolox is a synthetic compound not found endogenously [2]. This differentiation is critical for studies requiring physiologically relevant antioxidant models or investigations of endogenous vitamin E catabolism pathways [3].

Antioxidant activity Free radical scavenging Lipid peroxidation

Alpha-CEHC Plasma Clearance Rate Exceeds Gamma-CEHC by Over 40-Fold

Comparative pharmacokinetic analysis in human subjects revealed that plasma clearance of alpha-CEHC exceeds that of gamma-CEHC by more than 40-fold [1]. Specifically, plasma gamma-CEHC concentration (0.191 μmol/L) was 12-fold greater than alpha-CEHC (0.016 μmol/L), while urinary excretion showed an inverse pattern with gamma-CEHC (0.82 μmol) being 3.5-fold lower than alpha-CEHC (2.87 μmol), yielding the calculated >40-fold higher clearance rate for alpha-CEHC [2]. This dramatic differential clearance has significant implications for experimental design: alpha-CEHC requires more frequent sampling or higher dosing to maintain detectable plasma concentrations compared to gamma-CEHC [3].

Pharmacokinetics Plasma clearance Vitamin E metabolism

Alpha-CEHC Serum Response to Oral Vitamin E: Quantified Temporal Kinetics vs. Gamma-CEHC

Following a single oral dose of 306 mg RRR-α-tocopherol in 21 healthy subjects, alpha-CEHC demonstrated a predictable serum response with maximum concentration (Cmax) reaching 42.4 ± 18.3 nmol/L at 12 hours post-ingestion, returning to baseline by 72 hours [1]. The appearance of alpha-CEHC in serum closely paralleled that of its parent compound α-tocopherol (Cmax 33.3 ± 11.1 μmol/L at 12 hours) [2]. In contrast, gamma-CEHC levels increased while gamma-tocopherol decreased over the same period, indicating divergent metabolic handling between the alpha- and gamma-homologs [3]. This defined temporal profile establishes alpha-CEHC as a reliable, time-sensitive biomarker for acute α-tocopherol intake, enabling precise experimental scheduling for sample collection.

Pharmacokinetics Vitamin E supplementation Biomarker validation

Alpha-CEHC vs. Gamma-CEHC: Differential Accumulation in Renal Failure and Supplementation Response

In comparative clinical studies, alpha-CEHC demonstrates quantitatively distinct accumulation and response patterns relative to gamma-CEHC in pathological and interventional contexts. In end-stage renal disease patients undergoing hemodialysis, vitamin E supplementation increased serum alpha-CEHC 10-fold from 68 ± 3 nM to 771 ± 175 nM (P < 0.0001), while gamma-CEHC increased only 1.4-fold from 837 ± 164 nM to 1,136 ± 230 nM (P = 0.008) [1]. Similarly, progressive deterioration of kidney function produced exponential increases in both CEHCs, but with alpha-CEHC demonstrating a distinct accumulation trajectory [2]. Additionally, baseline alpha-CEHC and gamma-CEHC concentrations were approximately 60% and 40% lower, respectively, in smokers versus nonsmokers (P ≤ 0.05), indicating differential sensitivity of the two metabolites to oxidative stress conditions [3].

Renal disease Biomarker Vitamin E metabolism Clinical research

Analytical Method Validation: Alpha-CEHC Sulfate Conjugate Requires HCl Hydrolysis for Accurate Quantification

Quantitative analysis of alpha-CEHC in biological specimens requires methodological considerations specific to this metabolite. Studies have identified that the HCl-releasable conjugate of alpha-CEHC is 6-O-sulfated alpha-CEHC (alpha-CEHC sulfate), and enzymatic hydrolysis using sulfatase is inefficient for releasing alpha-CEHC compared to HCl hydrolysis [1]. A validated analytical procedure using HCl pretreatment at 60°C in the presence of ascorbate, followed by ether extraction and reverse-phase isocratic HPLC-ECD, achieved high recovery and minimized artifactual conversion of alpha-CEHC to alpha-tocopheronolactone [2]. This validated protocol, specifically optimized for alpha-CEHC quantification, achieved detection limits of 20 fmol for alpha-CEHC [3].

Analytical chemistry Sample preparation Method validation HPLC-ECD

Alpha-Cehc Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Vitamin E Bioavailability and Pharmacokinetic Studies Requiring Endogenous Metabolite Tracking

Researchers conducting human or animal studies of α-tocopherol absorption, distribution, and metabolism should procure alpha-CEHC as the specific biomarker of α-tocopherol catabolism. Evidence demonstrates that alpha-CEHC serum levels parallel parent α-tocopherol kinetics with a defined Cmax of 42.4 ± 18.3 nmol/L at 12 hours post-dose [1]. Unlike gamma-CEHC, which exhibits divergent kinetics from its parent compound, alpha-CEHC provides a reliable, time-sensitive indicator of acute α-tocopherol intake. Procurement of certified alpha-CEHC reference standards is essential for accurate HPLC or LC-MS/MS quantification in these studies [2].

Clinical Biomarker Validation in Renal Disease and Oxidative Stress Populations

Clinical research programs investigating vitamin E status in chronic kidney disease, end-stage renal disease, or populations with elevated oxidative stress (e.g., smokers) require alpha-CEHC-specific analytical capabilities. Quantitative evidence shows alpha-CEHC exhibits a 10-fold increase upon supplementation in ESRD patients (68 ± 3 nM to 771 ± 175 nM, P < 0.0001), a response magnitude 7.1× greater than that observed for gamma-CEHC [3]. Baseline alpha-CEHC concentrations are 60% lower in smokers versus nonsmokers, establishing its sensitivity as an oxidative stress biomarker [4]. These differential responses preclude substitution with other CEHC homologs.

In Vitro Antioxidant Research Requiring Endogenous Human Metabolites

Investigators studying antioxidant mechanisms in physiologically relevant systems should select alpha-CEHC over synthetic alternatives like Trolox. While head-to-head assays confirm that alpha-CEHC inhibits Cu²⁺-induced plasma lipid oxidation with potency comparable to Trolox across 0.015–5 μM concentrations [5], alpha-CEHC is an endogenous human metabolite whereas Trolox is a synthetic compound absent from biological systems [6]. This distinction is critical for studies modeling endogenous antioxidant defense mechanisms or investigating vitamin E catabolism pathways in cellular and ex vivo models.

Analytical Method Development and Routine Clinical Laboratory Testing

Clinical and research laboratories establishing quantitative assays for vitamin E metabolites must procure pure alpha-CEHC reference material for calibration and method validation. Validated analytical protocols require HCl hydrolysis for complete release of alpha-CEHC from its 6-O-sulfated conjugate, as enzymatic sulfatase treatment is inefficient [7]. With LC-MS detection limits as low as 20 fmol [8], laboratories must source high-purity alpha-CEHC to ensure accurate calibration curves and minimize interferences. Procurement from suppliers providing certificates of analysis with ≥98% purity and defined CAS 4072-32-6 is recommended for regulatory compliance and method reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Cehc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.